cis-11-Octadecenol chemical properties
cis-11-Octadecenol chemical properties
An In-depth Technical Guide to the Chemical Properties of cis-11-Octadecenol (Vaccenyl Alcohol)
Introduction
cis-11-Octadecenol, also known as cis-vaccenyl alcohol, is a long-chain monounsaturated fatty alcohol with the chemical formula C₁₈H₃₆O. As a member of the fatty alcohol family, it serves as a crucial chemical intermediate and a subject of interest in various research fields, particularly in chemical ecology. Its significance is underscored by its role as the direct precursor to cis-11-octadecenyl acetate (vaccenyl acetate), a well-documented male-specific mating pheromone in the fruit fly, Drosophila melanogaster[1][2].
The unique structural features of cis-11-octadecenol—a primary alcohol group at one end of an eighteen-carbon chain and a single cis-configured double bond at the eleventh position—dictate its physicochemical properties and reactivity. Understanding these characteristics is paramount for its synthesis, purification, and application in developing advanced research tools or specialized industrial products.
This guide provides a comprehensive technical overview of the core chemical properties of cis-11-octadecenol. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular structure, synthesis, reactivity, analytical characterization, and safe handling protocols. The narrative synthesizes theoretical principles with practical considerations, ensuring a robust and actionable resource.
Section 1: Molecular Structure and Physicochemical Properties
The identity and behavior of cis-11-octadecenol are fundamentally derived from its molecular architecture. It consists of an 18-carbon aliphatic backbone, making it lipophilic. The presence of a terminal hydroxyl (-OH) group provides a site for polar interactions and chemical derivatization, while the C11-C12 cis-alkene introduces a rigid kink in the chain, influencing its conformational flexibility and packing in condensed phases.
Caption: Chemical structure of cis-11-Octadecenol.
Key Identifiers and Computed Properties
The fundamental identifiers and computed physicochemical properties provide a baseline for understanding the molecule's characteristics. This data is critical for database searches, regulatory submissions, and predictive modeling of its behavior.
| Property | Value | Source |
| IUPAC Name | (Z)-octadec-11-en-1-ol | PubChem[3] |
| Synonyms | cis-11-octadecenol, cis-Vaccenyl alcohol | PubChem[3] |
| CAS Number | 62972-93-4 | PubChem[3] |
| Molecular Formula | C₁₈H₃₆O | PubChem[3] |
| Molecular Weight | 268.5 g/mol | PubChem[3] |
| XLogP3 | 7.4 | PubChem[3] |
Physical Properties
While experimental data for cis-11-octadecenol is not extensively published, its physical properties can be reliably inferred from its close structural isomer, cis-9-octadecen-1-ol (Oleyl Alcohol), and general principles of lipid chemistry.
| Property | Value / Description | Rationale / Source |
| Appearance | Colorless to pale yellow liquid | Inferred from oleyl alcohol |
| Melting Point | Low; likely in the range of 2-12 °C | Based on oleyl alcohol[4] |
| Boiling Point | ~330-360 °C at 1013 hPa | Based on oleyl alcohol[4] |
| Density | ~0.85 g/cm³ at 20 °C | Based on oleyl alcohol |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | Characteristic of long-chain fatty alcohols |
The high XLogP3 value of 7.4 confirms its highly nonpolar, lipophilic nature[3]. The cis-double bond prevents the molecules from packing efficiently, resulting in a low melting point and a liquid state at or near room temperature.
Section 2: Synthesis and Chemical Reactivity
The synthesis of cis-11-octadecenol is not commonly detailed in commercial literature but can be readily achieved through standard transformations of its corresponding fatty acid, cis-11-octadecenoic acid (cis-vaccenic acid). Its reactivity is dominated by the primary alcohol and the nucleophilic double bond.
Synthetic Pathway: Reduction of a Carboxylic Acid Derivative
The most direct and reliable route to cis-11-octadecenol is the reduction of the carboxylic acid group of cis-vaccenic acid or its methyl ester. The choice of reducing agent is critical to ensure the selective reduction of the carbonyl without affecting the C=C double bond.
Causality of Experimental Choices:
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Starting Material: Methyl cis-11-octadecenoate is preferred over the free fatty acid when using hydride reagents like Lithium Aluminum Hydride (LiAlH₄) to avoid wasteful consumption of the reagent through deprotonation and to ensure a cleaner reaction.
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Reducing Agent: LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols efficiently. It is chosen over milder reagents like NaBH₄, which are generally unreactive with esters. Critically, under standard conditions, LiAlH₄ does not reduce isolated non-conjugated carbon-carbon double bonds.
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Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because they are inert to LiAlH₄ and effectively solvate the reactants. The anhydrous condition is non-negotiable, as LiAlH₄ reacts violently with water.
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Work-up: A careful, sequential addition of water and then aqueous base (e.g., NaOH solution), known as the Fieser work-up, is employed to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum alkoxide complexes, resulting in a granular precipitate of aluminum salts that is easily filtered off.
Caption: Proposed workflow for the synthesis of cis-11-Octadecenol.
Experimental Protocol: Synthesis via Ester Reduction
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Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Preparation: Anhydrous THF (100 mL) is added to the flask, followed by the cautious, portion-wise addition of Lithium Aluminum Hydride (1.2 eq.) at 0 °C.
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Substrate Addition: A solution of methyl cis-11-octadecenoate (1.0 eq.) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
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Quenching and Work-up: The flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
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Isolation: The resulting white precipitate is stirred for 30 minutes, then removed by filtration through a pad of Celite. The filter cake is washed with additional THF or diethyl ether.
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Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude alcohol is then purified by silica gel column chromatography to yield pure cis-11-octadecenol.
Key Chemical Reactions
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Esterification: As a primary alcohol, cis-11-octadecenol readily undergoes esterification. A notable example is its reaction with acetyl chloride or acetic anhydride in the presence of a base (like pyridine) to yield cis-11-octadecenyl acetate, the aforementioned pheromone[1][2]. This transformation is fundamental to studies in chemical ecology.
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Reactions of the Alkene: The cis-double bond is susceptible to standard alkene reactions:
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Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst (e.g., Pd/C) will reduce the double bond to yield the fully saturated octadecan-1-ol.
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Epoxidation: Treatment with a peroxy acid like m-CPBA will form the corresponding epoxide, a useful synthetic intermediate.
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Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive work-up will cleave the double bond to yield heptanal and 11-hydroxyundecanal.
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Section 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment of cis-11-octadecenol rely on a combination of modern spectroscopic and chromatographic techniques. Each method provides complementary information that, when combined, creates a self-validating analytical system.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. The expected proton (¹H) and carbon (¹³C) NMR data in CDCl₃ are summarized below.
| Assignment (¹H NMR) | Carbon Position | Approx. Chemical Shift (δ, ppm) | Multiplicity |
| Olefinic Protons | C11-H, C12-H | 5.3-5.4 | Multiplet |
| Carbinol Methylene | C1-H₂ | ~3.64 | Triplet |
| Allylic Methylene | C10-H₂, C13-H₂ | ~2.01 | Multiplet |
| Acyl Chain Methylene | C3-C9, C14-C17 | 1.2-1.4 | Broad Singlet |
| β-to-OH Methylene | C2-H₂ | ~1.56 | Quintet |
| Terminal Methyl | C18-H₃ | ~0.88 | Triplet |
Expert Interpretation:
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The chemical shift of the olefinic protons (~5.35 ppm) is characteristic of hydrogens on a C=C double bond. The key diagnostic feature of the cis geometry is a proton-proton coupling constant (³J) of approximately 10-12 Hz between these two protons, which is significantly smaller than that for a trans isomer (~15-18 Hz).
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The signal at ~3.64 ppm is a triplet, confirming a -CH₂-OH group adjacent to another methylene group.
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The signals around 2.01 ppm are characteristic of allylic protons, which are deshielded by the adjacent double bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Band (cm⁻¹) | Appearance |
| Alcohol O-H | ~3200-3500 | Broad, strong |
| Alkane C-H | ~2850-2960 | Strong, sharp |
| Alkene C=C | ~1650-1660 | Weak to medium |
| cis-Alkene =C-H bend | ~675-730 | Medium, sharp |
Expert Interpretation: The most prominent feature will be the broad O-H stretch, confirming the alcohol. The C=C stretch for a symmetrically substituted cis-alkene is often weak or absent due to a small change in dipole moment during the vibration. Therefore, the =C-H out-of-plane bending band is often more reliable for identifying the alkene.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.
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Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak is expected at m/z = 268.5. This peak may be weak due to facile fragmentation.
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Key Fragments:
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[M-H₂O]⁺: A prominent peak at m/z = 250, corresponding to the loss of a water molecule.
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Alpha-Cleavage: Cleavage of the C1-C2 bond is less common for primary alcohols.
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Alkene Fragmentation: The long hydrocarbon chain will produce a characteristic cluster of peaks separated by 14 Da (-CH₂-). Cleavage allylic to the double bond is also a favored fragmentation pathway.
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Chromatographic Analysis
Gas Chromatography (GC) is the method of choice for assessing the purity of cis-11-octadecenol.
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Purity Assessment: A single, sharp peak on a GC chromatogram using a suitable nonpolar or polar capillary column indicates high purity.
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Retention Index: The Kovats Retention Index is a standardized measure of retention time. For cis-11-octadecenol, reported values are approximately 2070 on a semi-standard non-polar column and 2121 on a standard polar column[3]. This data is invaluable for confirming compound identity against a known standard.
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Derivatization: To improve volatility and peak shape, the alcohol is often derivatized to its trimethylsilyl (TMS) ether or its acetate ester prior to GC analysis. This is a self-validating step; the predictable shift in retention time post-derivatization further confirms the presence of the hydroxyl group.
Section 4: Handling, Storage, and Safety
As a Senior Application Scientist, ensuring the integrity of the compound and the safety of laboratory personnel is paramount. Proper handling and storage procedures are critical. The following recommendations are based on safety data for structurally similar long-chain alcohols[5][6][7].
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Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols. Avoid contact with skin and eyes.
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Storage: cis-11-Octadecenol should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially at the double bond and the alcohol moiety. For long-term stability, storage at low temperatures (-20 °C) in a freezer is recommended.
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Stability and Incompatibilities: The compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong acids, and acid chlorides, which can trigger vigorous and potentially hazardous reactions.
Conclusion
cis-11-Octadecenol is a fatty alcohol whose chemical properties are defined by the interplay between its long lipophilic chain, a reactive primary alcohol, and a stereochemically important cis-alkene. Its synthesis is accessible through the selective reduction of its corresponding ester, and its structure can be definitively confirmed through a suite of spectroscopic and chromatographic techniques. A thorough understanding of its reactivity, analytical signatures, and proper handling protocols is essential for its effective use in research, particularly in the synthesis of biologically active molecules like insect pheromones. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with and exploit the chemical nature of this valuable compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11821627, cis-11-Octadecenol. Retrieved from [Link]
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Wikipedia (n.d.). Vaccenyl acetate. Retrieved from [Link]
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CAS Common Chemistry (n.d.). cis-Vaccenyl acetate. Retrieved from [Link]
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Ohta, H., et al. (2019). The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response. SCIREA Journal of Chemistry, 4(3), 104-111. Retrieved from [Link]
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Ataman Kimya (n.d.). CIS-9-OCTADECEN-1-OL. Retrieved from [Link]
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